
Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside
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Overview
Description
Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is a complex organic compound that features a unique combination of functional groups, including hydroxy, methoxy, phenyl, pyrano, dioxin, and isoindole moieties
Preparation Methods
The synthesis of Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrano[3,2-d][1,3]dioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[3,2-d][1,3]dioxin ring system.
Introduction of the Isoindole Moiety: The isoindole ring can be introduced through a condensation reaction with a suitable isoindole precursor.
Functional Group Modifications: Hydroxy and methoxy groups can be introduced through selective hydroxylation and methylation reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Acylation Reactions
The compound undergoes regioselective acylation at the C3 hydroxyl group, facilitated by the steric and electronic effects of the benzylidene and phthalimido groups.
Key Findings :
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Acylation proceeds efficiently under mild conditions due to the reduced nucleophilicity of the C3 hydroxyl group caused by adjacent electron-withdrawing substituents .
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The benzylidene group remains intact during these reactions, confirming its stability under acylation conditions .
Substitution and Elimination Reactions
The compound participates in nucleophilic substitutions and eliminations, often involving epoxide intermediates.
Epoxide Ring Opening
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Sodium iodide | Acetone, NaOAc, HOAc, 24 hrs | 2-Deoxy-2-N-phthalimido-3-iodo derivative (diaxial iodohydrin) | 92% |
Formation of Unsaturated Derivatives
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Methanesulfonyl chloride | Pyridine, reflux, 3 hrs | Methyl 4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucal (2,3-unsaturated glycal) | 89% |
Mechanistic Insights :
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Iodohydrin formation follows diaxial ring-opening of epoxides, consistent with Fürst-Plattner rule .
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Elimination reactions with sulfonyl chlorides proceed via an E2 mechanism, yielding glycal derivatives critical for further glycosylation .
Glycosylation Reactions
The compound serves as a glycosyl donor in stereoselective glycosylation, leveraging the benzylidene group’s conformational locking effect.
Glycosyl Acceptor | Conditions | Product | Stereoselectivity | Reference |
---|---|---|---|---|
Methanol | TMSOTf, CH₂Cl₂, −40°C | Methyl β-D-glucopyranoside derivative | β-selectivity (≥9:1) |
Key Findings :
-
The 4,6-O-benzylidene group restricts pyranose ring flexibility, favoring β-selectivity through transient oxacarbenium ion intermediates .
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Stereoelectronic effects at C2 (phthalimido group) further modulate reactivity, reducing side reactions .
Nitro Group Transformations
The phthalimido group at C2 can be modified via nitro intermediate pathways.
Reagent | Conditions | Product | Application | Reference |
---|---|---|---|---|
Sodium nitrite | H₂O, HCl, 0°C | 2-Amino derivative (after phthalimido cleavage) | Pharmaceutical synthesis |
Note : The phthalimido group’s stability under acidic/basic conditions enables selective deprotection for functionalization.
Acetal Modifications
The benzylidene acetal can be selectively removed or transformed.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
HCOOH (90%) | 50°C, 6 hrs | Methyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside (free C4/C6 hydroxyls) | 68% |
Applications :
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Acetal removal regenerates hydroxyl groups for subsequent glycosylation or conjugation.
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The reaction proceeds without affecting the phthalimido group, demonstrating orthogonal protection.
Research Implications
Scientific Research Applications
Synthesis Applications
One of the primary applications of Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is in the synthesis of polysaccharides. It has been specifically noted for its role in the synthesis of the O-specific polysaccharide of Shigella flexneri, which is significant for understanding bacterial virulence and developing vaccines . This compound acts as a glycosyl donor in glycosylation reactions, facilitating the formation of complex carbohydrate structures.
Biological Research Applications
The compound is also utilized in proteomics research. It serves as a tool for studying glycoproteins and their interactions, which are crucial for various biological processes . Its structural characteristics allow researchers to investigate carbohydrate-protein interactions, providing insights into cellular mechanisms and disease pathways.
Case Studies
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Glycosylation Studies :
- Researchers have employed this compound in studies aimed at elucidating the mechanisms of glycosylation. These studies help in understanding how carbohydrates influence protein folding and stability.
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Vaccine Development :
- The synthesis of polysaccharides from this compound has implications for vaccine development against Shigella flexneri. By creating specific carbohydrate structures that mimic bacterial antigens, scientists can enhance immune responses in vaccine formulations.
Pharmaceutical Development
In the pharmaceutical industry, this compound is being explored for its potential therapeutic applications. Its ability to form complex glycosidic bonds makes it a candidate for developing new drugs targeting diseases where glycan structures play a critical role.
Research Insights
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity by interfering with viral glycoprotein synthesis, although further research is needed to confirm these findings.
- Cancer Research : The compound's role in modifying glycosylation patterns has implications for cancer research, where altered glycan structures are often associated with tumor progression and metastasis.
Mechanism of Action
The mechanism of action of Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity.
Pathway Modulation: It may influence biochemical pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar compounds to Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside include:
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, share structural similarities.
Pyrano[3,2-d][1,3]dioxin Derivatives: Compounds with the pyrano[3,2-d][1,3]dioxin ring system, such as certain flavonoids, exhibit similar chemical properties.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications in various scientific fields.
Biological Activity
Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside (CAS No. 97276-95-4) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is primarily noted for its role in the synthesis of polysaccharides and its application in glycobiology, particularly in the study of cell-surface interactions and lectin binding.
- Molecular Formula : C22H21NO7
- Molecular Weight : 411.4 g/mol
- CAS Number : 97276-95-4
Biological Applications
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Synthesis of Polysaccharides :
Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside is utilized in the synthesis of the O-specific polysaccharide of Shigella flexneri, which is crucial for understanding bacterial virulence and developing vaccines . -
Inhibition of Lectins :
Recent studies have indicated that various derivatives of this compound can act as inhibitors of cell-surface lectins, which play significant roles in cell recognition and signaling pathways. These interactions are vital for understanding immune responses and pathogen recognition . -
Glycosylation Reactions :
The compound serves as a glycosyl donor in stereoselective glycosylation reactions, facilitating the formation of complex carbohydrates. Such reactions are essential for the development of new glycosides with potential therapeutic applications .
Case Study 1: Synthesis and Reactivity
A study highlighted the synthesis of α- and β-linked disaccharides using methyl 4,6-O-benzylidene derivatives as glycosyl donors. The research demonstrated high yields and selectivity in forming these disaccharides, showcasing the compound's utility in carbohydrate chemistry .
Disaccharide | Yield (%) | Stereoselectivity |
---|---|---|
Disaccharide A | 75% | α-selective |
Disaccharide B | 57% | β-selective |
Case Study 2: Inhibition Studies
Another significant investigation focused on the inhibitory effects of methyl 4,6-O-benzylidene derivatives on specific lectins. The findings suggested that these compounds could effectively prevent lectin-mediated cell adhesion, which is crucial for developing anti-infective agents .
The biological activity of methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside is primarily attributed to its structural features that allow it to mimic natural glycan structures. This mimicry facilitates competitive inhibition against lectins, disrupting their normal functions in cell signaling and adhesion processes.
Properties
IUPAC Name |
2-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-27-22-16(23-19(25)13-9-5-6-10-14(13)20(23)26)17(24)18-15(29-22)11-28-21(30-18)12-7-3-2-4-8-12/h2-10,15-18,21-22,24H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLANDFJIIDMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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